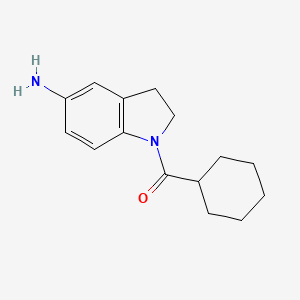

1-Cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-amine

Description

1-Cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-amine is a substituted indoline derivative characterized by a cyclohexanecarbonyl group attached to the nitrogen atom of the 2,3-dihydroindole scaffold. Its molecular formula is C₁₅H₂₀N₂O, with a molecular weight of 244.34 g/mol (CAS: 1018559-32-4, MDL: MFCD10016532). This compound is synthesized as an intermediate for pharmacologically active molecules, leveraging the indoline core’s prevalence in bioactive natural products and drugs . Key spectral data (HRMS, NMR, IR) confirm its structure, and it is commercially available at 96% purity .

Properties

IUPAC Name |

(5-amino-2,3-dihydroindol-1-yl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c16-13-6-7-14-12(10-13)8-9-17(14)15(18)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMSMSSJNQTFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Indoline Intermediates

- Starting materials : 5-methylindoline-2,3-dione or 5-nitroindoline are commonly used.

- Formation of thiazolidinone intermediates : For example, 5-methylindoline-2,3-dione reacts with mercaptoacetic acid and amines such as 4-(aminomethyl)benzoic acid or 4-aminobutanoic acid to yield intermediates in yields ranging from 55% to 85%.

- Reduction and functional group modifications : Nitro groups on 5-nitroindoline can be reduced via continuous flow hydrogenation to amine intermediates (61% yield), which are then used for further functionalization.

Acylation with Cyclohexanecarbonyl Chloride

- Reaction conditions : The indoline intermediate is dissolved in dichloromethane (DCM), and cyclohexanecarbonyl chloride is added along with a base such as triethylamine.

- Temperature and time : The mixture is stirred at room temperature for approximately 30 minutes.

- Workup and purification : After aqueous washing and drying, the product is purified by flash chromatography.

- Yields : The acylation step typically gives the final compound in moderate yields of about 55-57%.

Representative General Procedures

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiazolidinone intermediate synthesis | 5-methylindoline-2,3-dione + mercaptoacetic acid + amine, stirred 120 min, aqueous workup | 55-85 |

| 2 | N-1 Acylation | Intermediate + cyclohexanecarbonyl chloride + triethylamine in DCM, RT, 30 min | 55-57 |

| 3 | Boc deprotection (if applicable) | DCM/TFA treatment | Variable |

| 4 | Reductive amination (optional for derivatives) | Aldehyde + sodium triacetoxyborohydride in DCM/CH3COOH, reflux | 58-68 |

Additional Synthetic Techniques

- Reductive amination : Used to modify the amino group at C-5 or other positions, involving aldehydes and sodium triacetoxyborohydride, typically under reflux conditions.

- Continuous flow hydrogenation : Employed for reduction of nitro groups to amines, providing efficient and scalable transformation under mild conditions (30 °C, 10 bar H2).

- Urea formation and isothiocyanate synthesis : Alternative modifications for related derivatives, involving triphosgene and amines or ethyl chloroformate and triethylamine, respectively.

Research Findings and Optimization

- The acylation step with cyclohexanecarbonyl chloride is critical for obtaining the target compound with acceptable yield and purity.

- The choice of solvent (dichloromethane) and base (triethylamine) is important for reaction efficiency.

- Continuous flow hydrogenation offers improved control and scalability for intermediate reduction steps.

- Flash chromatography purification ensures isolation of pure final compounds suitable for biological evaluation.

- Yields vary depending on the substituents on the indoline ring and the protecting groups used during synthesis.

Summary Table of Key Preparation Steps

| Compound Stage | Starting Material | Key Reagents | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Intermediates (1–3) | 5-methylindoline-2,3-dione + amines | Mercaptoacetic acid, amines | Cyclization / condensation | Stirring 120 min | 55-85 |

| N-1 Acylated compounds (4,5) | Intermediates (1–3) | Cyclohexanecarbonyl chloride, triethylamine | Acylation | RT, 30 min | 55-57 |

| Amino derivatives (7) | Boc-protected intermediates | DCM/TFA | Boc deprotection | Room temp | Variable |

| Final amine derivatives (21, 72) | Amino intermediates + aldehydes | Sodium triacetoxyborohydride | Reductive amination | Reflux, several hours | 58-68 |

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-Cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

| Compound Name | Substituent Type | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |

|---|---|---|---|---|---|

| 1-Cyclohexanecarbonyl-... | Cyclohexanecarbonyl | C₁₅H₂₀N₂O | 244.34 | 1018559-32-4 | 96% |

| 1-Cyclobutanecarbonyl-... | Cyclobutanecarbonyl | C₁₃H₁₆N₂O | 216.29 | 1019498-56-6 | 95% |

| 1-Cyclopentanecarbonyl-... | Cyclopentanecarbonyl | C₁₄H₁₈N₂O | 230.31 | 1020963-71-6 | 95% |

| 1-(Cyclobutylmethyl)-... | Cyclobutylmethyl | C₁₃H₁₈N₂ | 202.30 | 1484851-77-5 | 95% |

| 1-(Cyclopentylmethyl)-... | Cyclopentylmethyl | C₁₄H₂₀N₂ | 216.33 | 1250078-38-6 | 95% |

| 1-(Cyclopropanesulfonyl)-... | Cyclopropanesulfonyl | C₁₁H₁₄N₂O₂S | 238.31 | 1340429-61-9 | 95% |

Key Observations :

- Substituent Size and Lipophilicity : The cyclohexanecarbonyl group imparts higher molecular weight and lipophilicity compared to smaller cyclopropane or cyclobutane derivatives. This may enhance membrane permeability in drug candidates .

- Sulfonyl groups (e.g., cyclopropanesulfonyl) introduce stronger electron-withdrawing effects and higher polarity .

- Synthetic Complexity : Cyclohexanecarbonyl derivatives require multi-step synthesis involving acyl chloride intermediates (e.g., adamantane-1-carbonyl chloride in related compounds) , while alkyl substituents like cyclopentylmethyl are synthesized via alkylation or reductive amination .

Biological Activity

1-Cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-amine (CAS Number: 1018559-32-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a molecular weight of approximately 244.34 g/mol. The structure includes a cyclohexanecarbonyl group attached to a dihydroindole moiety, which is crucial for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : It was found to have an MIC of against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Mechanism : The compound inhibits bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Cell Lines Tested : Notable activity was observed against A549 (lung cancer) and MCF7 (breast cancer) cell lines.

- Cytotoxicity : The compound exhibited an IC50 value in the low micromolar range (around ), indicating potent cytotoxic effects on rapidly dividing cells .

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties:

- Mechanism : It appears to modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cells.

- Potential Applications : These findings indicate a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against MRSA with MIC values lower than traditional antibiotics. |

| Study 2 | Anticancer | Induced apoptosis in A549 cells via caspase activation. |

| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures by up to 40%. |

Q & A

Basic Research Questions

Q. What are established synthetic routes for 1-Cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-amine?

- Methodology : Acylation of 2,3-dihydro-1H-indol-5-amine with cyclohexanecarbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Deprotection steps, such as simultaneous removal of acetyl and phthalimide groups, can be adapted from procedures for structurally similar amines . Refluxing in acetic acid with sodium acetate (1.0 equiv) for 2.5–3 hours is effective for cyclization, as demonstrated in analogous indole-thiazolidinone syntheses .

Q. How is the molecular structure validated after synthesis?

- Characterization : Use a combination of high-resolution mass spectrometry (HRMS), H/C NMR, and IR spectroscopy. For example, H NMR can confirm the presence of cyclohexane protons (δ 1.2–2.1 ppm) and indole NH signals (δ ~10 ppm). IR spectroscopy identifies carbonyl stretches (~1650 cm) from the cyclohexanecarbonyl group .

Q. What purification strategies are recommended for intermediates?

- Protocol : Recrystallization from a DMF/acetic acid mixture (1:1 v/v) effectively removes by-products. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is suitable for isolating polar intermediates, as shown in indole-thiadiazole syntheses .

Advanced Research Questions

Q. How can low yields in the acylation step be addressed?

- Optimization :

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance reaction efficiency.

- Solvent selection : Replace dichloromethane with THF to improve solubility of the indole intermediate .

Q. How to resolve ambiguities in crystallographic data for structural confirmation?

- Crystallography : Use SHELXL for small-molecule refinement, particularly for high-resolution or twinned data. SHELXE is robust for experimental phasing in pipelines. Validate hydrogen bonding networks and torsion angles against density functional theory (DFT) calculations .

Q. What strategies mitigate isomerism during cyclization?

- Stereochemical control :

- Chiral auxiliaries : Introduce a temporary directing group (e.g., Boc) to enforce regioselectivity.

- Reaction monitoring : Use in-situ H NMR to track intermediate formation. Adjust pH to stabilize reactive enolates, as seen in thiazolidinone-indole hybrid syntheses .

Q. How to design bioactivity assays for pharmacological screening?

- Assay Design :

- Target selection : Prioritize kinases or GPCRs, given the structural similarity to bisindolylmaleimide inhibitors (e.g., GF 109203X) .

- Cell-based models : Use motility indole ornithine (MIO) medium for bacterial viability studies, adapting protocols for Enterobacteriaceae .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, with staurosporine as a positive control .

Data Analysis and Contradictions

Q. How to interpret conflicting spectroscopic data for the indole core?

- Troubleshooting :

- Deuterium exchange : Confirm NH proton presence via DO shake experiments in H NMR.

- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and resolve overlapping signals .

Q. What computational tools predict physicochemical properties?

- In silico methods :

- MOE (Molecular Operating Environment) : Model logP (XLogP3 ~2.8) and hydrogen-bonding capacity (2 donors, 3 acceptors) .

- ChemSpider : Validate SMILES strings and InChI keys for database alignment (e.g., InChIKey: BZFGYTBVFYYKOK) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.